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Compound of Interest

Compound Name: S-Butyl Thiobenzoate

Cat. No.: B1281266

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Butyl Thiobenzoate (SBT), systematically known as S-butyl benzenecarbothioate, is an
organic compound belonging to the thioester family. Its molecular structure, characterized by a
benzoyl group attached to a butylthiolate, is of significant interest in various chemical and
biological research areas. This technical guide provides a comprehensive overview of the
molecular structure of SBT, including its key identifiers, physicochemical properties, detailed
spectroscopic data, and a plausible synthetic route. The information presented herein is
intended to serve as a valuable resource for researchers and professionals engaged in fields
such as organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

S-Butyl Thiobenzoate is a colorless to light orange or yellow clear liquid under standard
conditions.[1] Its fundamental chemical and physical properties are summarized in the table
below, providing a foundational understanding of the molecule.
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Property Value Reference(s)
IUPAC Name S-butyl benzenecarbothioate [2]

CAS Number 7269-35-4 [2][3]
Molecular Formula C11H140S [3]

Molecular Weight 194.29 g/mol [3]

Canonical SMILES

CCCCSC(=0)C1=CcC=CC=C1

[2]

Boiling Point

160 °C at 23 mmHg

Density

1.05 g/cm3

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of S-Butyl

Thiobenzoate. The following sections detail the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

1H NMR Spectroscopy

The proton NMR spectrum of S-Butyl Thiobenzoate is expected to show distinct signals

corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the

butyl chain.
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~79-8.1 Doublet 2H Aromatic (ortho-H)
_ Aromatic (meta-, para-
~73-7.6 Multiplet 3H
H)
~3.0-3.2 Triplet 2H -S-CHa-
~16-1.8 Sextet 2H -S-CH2-CHa-
~14-16 Sextet 2H -CH2-CHs
~09-1.0 Triplet 3H -CHs

13C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (ppm)

Assignment

~191-193 C=0 (Thioester)
~136-138 Aromatic (quaternary C)
~132-134 Aromatic (para-C)
~128-130 Aromatic (meta-C)
~126 - 128 Aromatic (ortho-C)
~29-31 -S-CHa-
~30-32 -S-CH2-CHz-
~21-23 -CH2-CHs
~13-15 -CHs

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of S-Butyl Thiobenzoate is characterized by the following key absorption bands:

Wavenumber (cm~?) Intensity Assignment

~ 3060 Weak C-H stretch (aromatic)

~ 2960, 2870 Medium C-H stretch (aliphatic)

~ 1660 - 1690 Strong C=0 stretch (thioester)

~ 1580, 1450 Medium C=C stretch (aromatic ring)
~ 690, 750 Strong C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule. The electron ionization (El) mass spectrum of S-Butyl Thiobenzoate is expected to
show a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity Assignment

194 Moderate [M]* (Molecular ion)

105 High I[;i—;f;)i; (Benzoyl cation) -
77 Moderate [CeHs]* (Phenyl cation)

57 Moderate [CaHo]* (Butyl cation)

Experimental Protocols

This section outlines the general experimental procedures for the synthesis and spectroscopic
characterization of S-Butyl Thiobenzoate.

Synthesis of S-Butyl Thiobenzoate
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A common method for the synthesis of S-Butyl Thiobenzoate involves the reaction of benzoyl
chloride with butanethiol in the presence of a base.

Materials:

e Benzoyl chloride

o Butanethiol

o Pyridine (or other suitable base)

» Dichloromethane (or other suitable solvent)

e Anhydrous magnesium sulfate

e Saturated sodium bicarbonate solution

o Deionized water

Procedure:

e In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere
(e.g., nitrogen or argon), dissolve butanethiol and pyridine in dichloromethane.

e Cool the solution to 0 °C in an ice bath.

e Slowly add benzoyl chloride dropwise to the stirred solution.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding deionized water.

o Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium
bicarbonate solution and deionized water.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

» Purify the crude S-Butyl Thiobenzoate by column chromatography on silica gel using a
suitable eluent system (e.g., a hexane-ethyl acetate gradient).

Spectroscopic Characterization

NMR Spectroscopy:

e 1H and 3C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR
spectrometer.

e The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCIs), with
tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

» Data is processed to show chemical shifts (8) in parts per million (ppm), and coupling
constants (J) are reported in Hertz (Hz).

IR Spectroscopy:
e IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

o For liquid samples like S-Butyl Thiobenzoate, the spectrum is often recorded as a neat thin
film between two salt plates (e.g., NaCl or KBr).

e The data is presented as a plot of transmittance (%) versus wavenumber (cm~1).
Mass Spectrometry:

e Mass spectra are typically acquired using a mass spectrometer with an electron ionization
(El) source.

e The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for
separation and purification prior to analysis.

e The resulting mass spectrum plots the relative abundance of ions against their mass-to-
charge ratio (m/z).
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Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of S-Butyl Thiobenzoate.

Caption: 2D structure of S-Butyl Thiobenzoate.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of S-Butyl
Thiobenzoate, encompassing its chemical identity, physical properties, and comprehensive
spectroscopic data. The included experimental protocols offer a foundational methodology for
its synthesis and characterization. This information is intended to support and facilitate further
research and development involving this versatile thioester compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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